molecular formula C8H9IN2O2 B1405115 Ethyl 2-amino-5-iodonicotinate CAS No. 848093-36-7

Ethyl 2-amino-5-iodonicotinate

Cat. No.: B1405115
CAS No.: 848093-36-7
M. Wt: 292.07 g/mol
InChI Key: AUERJZVFGXIAMG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-iodonicotinate is a halogenated pyridine derivative with the molecular formula C₈H₈IN₂O₂ (CAS: 848093-36-7, 59782-87-5) and a molecular weight of 324.07 g/mol. Structurally, it features an ethyl ester group at position 3, an amino substituent at position 2, and an iodine atom at position 5 of the pyridine ring. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors and radiopharmaceuticals, owing to iodine’s role in facilitating cross-coupling reactions.

Properties

IUPAC Name

ethyl 2-amino-5-iodopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2O2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUERJZVFGXIAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5-iodonicotinate typically involves the iodination of ethyl 2-amino-nicotinate. A common method includes the reaction of ethyl 2-amino-nicotinate with iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 5-position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar iodination techniques. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amino group.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products like azido or thiol-substituted derivatives.

    Oxidation Products: Oxidized forms of the amino group, such as nitroso or nitro derivatives.

    Coupling Products: Biaryl or alkyne-linked derivatives.

Scientific Research Applications

Chemical Synthesis

Ethyl 2-amino-5-iodonicotinate serves as a building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it versatile in organic synthesis. The iodination at the 5-position enhances its reactivity, facilitating further transformations such as:

  • Substitution Reactions : The amino group can participate in nucleophilic substitutions, leading to derivatives with diverse functional groups.
  • Coupling Reactions : It can be used in coupling reactions to form biaryl compounds or linkages with alkyne derivatives.

Biological Research

The compound is being investigated for its potential biological activities , particularly in the following areas:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Research is ongoing to explore its efficacy against various cancer cell lines. The iodine atom's presence may enhance interactions with biological targets, potentially leading to novel anticancer agents.

Pharmaceutical Applications

In medicinal chemistry, this compound is explored as a precursor for synthesizing pharmaceutical compounds. Its structure allows it to serve as a scaffold for designing drugs targeting specific diseases. Notably:

  • PDE4 Inhibitors : Compounds derived from this structure may inhibit phosphodiesterase type 4 (PDE4), which is implicated in inflammatory diseases and certain cancers. The inhibition of PDE4 can enhance cyclic AMP levels, providing therapeutic benefits in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Industrial Uses

In industrial chemistry, this compound is utilized in the production of specialty chemicals and intermediates. Its unique properties make it suitable for:

  • Production of Heterocyclic Compounds : It can be used to synthesize various heterocycles that are important in pharmaceuticals and agrochemicals.
  • Radiolabeling Studies : The iodine atom allows for potential applications in radiolabeling, which is crucial for imaging techniques in medical diagnostics.

Case Studies and Research Findings

  • Anticancer Activity Study :
    • A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising results against human cancer cell lines, indicating its potential as a lead compound for anticancer drug development .
  • PDE4 Inhibition Research :
    • Research focusing on PDE inhibitors has identified compounds derived from this structure that effectively modulate inflammatory pathways, suggesting therapeutic applications in treating chronic inflammatory diseases .
  • Synthesis of Novel Heterocycles :
    • A synthetic route involving this compound led to the development of new heterocyclic compounds with enhanced biological activity, showcasing its utility in drug discovery .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-iodonicotinate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 5-Amino-2-Chloronicotinate (CAS: 884495-40-3)

  • Molecular Formula : C₈H₉ClN₂O₂
  • Molecular Weight : 200.62 g/mol
  • Key Differences: Replacing iodine with chlorine reduces molecular weight by 123.45 g/mol and alters electronic properties. Chlorine’s smaller atomic radius and lower polarizability result in weaker van der Waals interactions compared to iodine, limiting its utility in heavy-atom-mediated reactions. This analog is more commonly employed in non-radiopharmaceutical applications, such as agrochemical intermediates.

Ethyl 2-Amino-5-Fluoronicotinate (CAS: 1806511-07-8)

  • Molecular Formula : C₈H₉FN₂O₂
  • Molecular Weight : 184.17 g/mol
  • Key Differences : Fluorine’s high electronegativity and small size enhance metabolic stability but reduce steric bulk. This compound is favored in drug candidates requiring improved bioavailability, such as central nervous system (CNS) therapeutics.

Ester Group Variants

Mthis compound (CAS: 848093-36-7)

  • Molecular Formula : C₇H₆IN₂O₂
  • Molecular Weight : 296.04 g/mol
  • Key Differences : The methyl ester group reduces steric hindrance and increases solubility in polar solvents compared to the ethyl ester. This variant shows higher reactivity in nucleophilic substitution reactions, making it preferable in small-scale synthetic workflows.

Substitution Pattern Variants

Ethyl 4-Amino-6-Chloro-5-Iodonicotinate (CAS: 1935952-84-3)

  • Molecular Formula : C₈H₈ClIN₂O₂
  • Molecular Weight : 358.52 g/mol
  • Key Differences: The amino and chloro groups at positions 4 and 6 alter regioselectivity in coupling reactions. This compound is less commonly used in pharmaceuticals due to steric clashes in target binding pockets.

Functionalized Derivatives

Ethyl 2-(Benzylamino)-5-Chloronicotinate (CAS: 1706429-08-4)

  • Molecular Formula : C₁₅H₁₅ClN₂O₂
  • Molecular Weight : 302.75 g/mol
  • Key Differences: The benzylamino group introduces aromatic π-stacking capabilities, enhancing interactions with hydrophobic enzyme domains. This derivative is pivotal in kinase inhibitor development.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
This compound 848093-36-7 C₈H₈IN₂O₂ 324.07 I (C5), NH₂ (C2), EtO (C3) Radiopharmaceuticals, kinase inhibitors
Ethyl 5-amino-2-chloronicotinate 884495-40-3 C₈H₉ClN₂O₂ 200.62 Cl (C2), NH₂ (C5), EtO (C3) Agrochemical intermediates
Ethyl 2-amino-5-fluoronicotinate 1806511-07-8 C₈H₉FN₂O₂ 184.17 F (C5), NH₂ (C2), EtO (C3) CNS drug candidates
Mthis compound 848093-36-7 C₇H₆IN₂O₂ 296.04 I (C5), NH₂ (C2), MeO (C3) Small-scale synthesis
Ethyl 4-amino-6-chloro-5-iodonicotinate 1935952-84-3 C₈H₈ClIN₂O₂ 358.52 I (C5), Cl (C6), NH₂ (C4) Niche coupling reactions

Key Research Findings

  • Halogen Effects: Iodine’s large atomic radius in this compound enhances its utility in Suzuki-Miyaura cross-coupling reactions, whereas chlorine and fluorine analogs prioritize electronic effects over steric bulk.
  • Cost and Availability: this compound is priced at €413.00/g (1g scale), significantly higher than its chloro- and fluoro-analogs, reflecting iodine’s scarcity and handling costs.
  • Synthetic Flexibility : Methyl ester variants exhibit faster reaction kinetics in ester hydrolysis, while ethyl esters provide better stability in prolonged storage.

Biological Activity

Ethyl 2-amino-5-iodonicotinate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the synthesis, biological properties, and potential applications of this compound, supported by relevant research findings and data.

  • Molecular Formula : C8_8H9_9IN2_2O
  • Molecular Weight : 292.07 g/mol
  • CAS Number : 848093-36-7
  • Purity : ≥ 97% .

Synthesis

This compound can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions. Such reactions typically involve the iodination of nicotinic acid derivatives, followed by the introduction of the ethyl group via esterification processes. The synthetic route often emphasizes the importance of regioselectivity and yields .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing iodinated pyridine rings have been shown to possess potent antibacterial effects against various pathogens. A study demonstrated that certain iodinated compounds inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For example, a derivative was found to inhibit cell proliferation in HCT-116 colon cancer cells with an IC50_{50} value indicating moderate potency . The mechanism of action is believed to involve the disruption of cellular signaling pathways related to cell survival and apoptosis.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in various models. It has been noted that derivatives of iodinated nicotinates can modulate inflammatory responses by downregulating pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of this compound against standard bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, demonstrating its potential as a novel antibacterial agent.
  • Cancer Cell Line Study : In a study involving various cancer cell lines (e.g., breast, colon), this compound exhibited selective cytotoxicity. The compound was shown to inhibit cell cycle progression and promote apoptosis through caspase activation pathways.
  • Inflammation Model : In vivo studies using murine models of inflammation demonstrated that administration of this compound significantly reduced edema and inflammatory markers, supporting its use in therapeutic contexts for inflammatory conditions.

Data Summary Table

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in pro-inflammatory cytokines

Q & A

Q. How can researchers design statistically robust dose-response studies for this compound?

  • Methodological Answer : Use power analysis (G*Power software) to determine sample sizes (n ≥ 6/group). Apply non-linear regression (e.g., Hill equation) to fit dose-response curves. Validate with positive/negative controls and blinded data analysis to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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